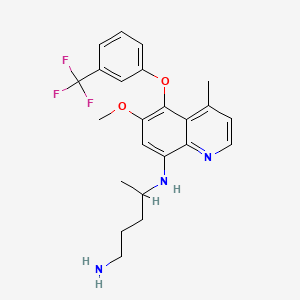

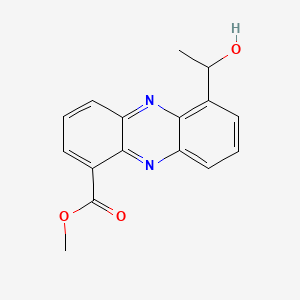

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline

Übersicht

Beschreibung

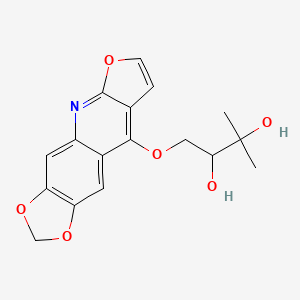

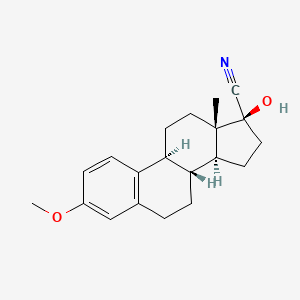

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline is a synthetic compound belonging to the class of 8-aminoquinolines. This compound is known for its antimalarial properties and is structurally related to other antimalarial drugs such as primaquine and tafenoquine .

Vorbereitungsmethoden

The synthesis of 8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline involves multiple steps. One common synthetic route includes the following steps :

Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the methoxy and methyl groups: These groups are introduced through methylation and methoxylation reactions.

Attachment of the trifluoromethylphenoxy group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethylphenol reacts with the quinoline core.

Addition of the aminoalkyl side chain:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethylphenoxy group with other substituents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Wissenschaftliche Forschungsanwendungen

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline has several scientific research applications :

Chemistry: It is used as a model compound in studying the reactivity and synthesis of 8-aminoquinolines.

Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: It is primarily researched for its antimalarial properties, particularly its efficacy against liver-stage malaria parasites.

Industry: The compound is explored for potential use in developing new antimalarial drugs and other therapeutic agents.

Wirkmechanismus

The mechanism of action of 8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline involves its interaction with the malaria parasite’s cellular machinery . The compound targets the parasite’s mitochondria, disrupting its energy production and leading to cell death. It also generates reactive oxygen species that cause oxidative damage to the parasite’s cellular components .

Vergleich Mit ähnlichen Verbindungen

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline is similar to other 8-aminoquinolines such as primaquine and tafenoquine . it has a longer half-life and greater efficacy against liver-stage malaria parasites compared to primaquine . Tafenoquine, another similar compound, also has a longer half-life but differs in its pharmacokinetic properties and toxicity profile .

Similar Compounds

- Primaquine

- Tafenoquine

- Pamaquine

These compounds share structural similarities but differ in their pharmacological properties and clinical applications .

Eigenschaften

IUPAC Name |

4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c1-14-9-11-28-21-18(29-15(2)6-5-10-27)13-19(30-3)22(20(14)21)31-17-8-4-7-16(12-17)23(24,25)26/h4,7-9,11-13,15,29H,5-6,10,27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJRZYIWFZYFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80065-56-1 (fumarate) | |

| Record name | WR 225448 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401000954 | |

| Record name | N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80065-55-0 | |

| Record name | WR 225448 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does WR 225448 compare to primaquine in terms of its activity against malaria parasites and its potential for treating persistent infections?

A1: WR 225448 exhibits impressive activity against various Plasmodium species, including drug-resistant strains of P. falciparum []. Notably, WR 225448 demonstrates superior efficacy compared to primaquine in eliminating persistent exoerythrocytic infections of P. cynomolgi in rhesus monkeys, showcasing a fivefold increase in potency []. This highlights its potential as a radical curative drug for malaria.

Q2: Does WR 225448 share a similar mechanism of action with other antimalarials like artemisinin or atovaquone?

A2: While the exact mechanism of action of WR 225448 remains to be fully elucidated, research suggests it might differ from artemisinin and atovaquone []. Unlike atovaquone, which primarily targets the parasite respiratory chain, WR 225448 does not exhibit a significantly greater inhibitory effect on Plasmodium falciparum dihydroorotate dehydrogenase (DHOD) activity compared to its impact on parasite viability []. This difference in inhibition profiles suggests a distinct mode of action for WR 225448 compared to atovaquone. Similarly, WR 225448 and artemisinin also seem to operate through different mechanisms, as their effects on DHOD activity and parasite viability are not as disparate []. Further research is necessary to definitively uncover the specific molecular targets and pathways influenced by WR 225448.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1218041.png)